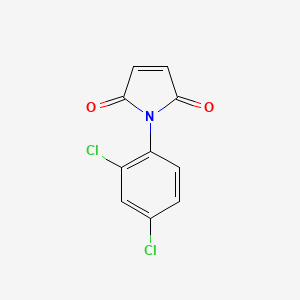
4-(Trifluorometil)piperidina
Descripción general
Descripción
4-(Trifluoromethyl)piperidine (4-TFP) is an organic compound with the molecular formula C5H9F3N. It is a colorless liquid with a pungent odor, and is a derivative of piperidine, a cyclic amine with a five-membered ring. 4-TFP is a versatile compound used in a variety of synthetic applications in organic chemistry. It is also a useful building block in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Bloques de construcción heterocíclicos
4-(Trifluorometil)piperidina se usa como un bloque de construcción heterocíclico en la síntesis de varios compuestos orgánicos . Es un componente clave en la construcción de estructuras moleculares complejas debido a sus propiedades químicas únicas.
Bioisóstero en el diseño de fármacos
En el diseño de fármacos, el grupo trifluorometilo a menudo se usa como un bioisóstero de un cloruro o un grupo metilo. Esto ayuda a modular las propiedades estéricas y electrónicas de un compuesto guía o a proteger un grupo metilo reactivo de la oxidación metabólica .
Modulación de la lipofilia
El sustituyente trifluorometilo puede aumentar la lipofilia de las moléculas . Esta propiedad es crucial en el diseño de fármacos, ya que afecta las propiedades de absorción, distribución, metabolismo y excreción (ADME) del fármaco.
Síntesis de antagonistas del receptor de dopamina D3
This compound se usa en la síntesis de antagonistas del receptor de dopamina D3 . Estos antagonistas tienen aplicaciones terapéuticas potenciales en el tratamiento de trastornos neurológicos y psiquiátricos.
Reacciones de acoplamiento cruzado C,N
Este compuesto se utiliza como reactivo para reacciones de acoplamiento cruzado C,N . Estas reacciones son fundamentales para crear enlaces entre carbono y nitrógeno, que son esenciales en la síntesis de numerosos compuestos orgánicos.
Actividad fungicida
Aunque no está directamente relacionado con this compound, cabe destacar que los derivados de piridina sustituidos con trifluorometilo han mostrado una mayor actividad fungicida que el cloro y otros derivados . Esto sugiere aplicaciones potenciales de this compound en el desarrollo de nuevos fungicidas.
Mecanismo De Acción
Target of Action
This compound is a part of a larger class of organic compounds that contain nitrogen bases, known as alkaloids . Alkaloids are mainly synthesized as secondary metabolites in plants and fungi, and they have a wide range of bioactivities .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that alkaloids, the class of compounds to which 4-(trifluoromethyl)piperidine belongs, can affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
It is known that compounds with a trifluoromethyl group can have significant impacts on the chemical reactivity, physico-chemical behavior, and biological activity of molecules .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)piperidine can be influenced by various environmental factors. For instance, the compound is considered hazardous and can cause skin irritation, serious eye irritation, and specific target organ toxicity . Therefore, it should be handled with care, ensuring adequate ventilation and the use of personal protective equipment .
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its intermediates, including 4-(Trifluoromethyl)piperidine, are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Propiedades
IUPAC Name |
4-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-1-3-10-4-2-5/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRQUUWCJTYHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215917 | |
| Record name | 4-Trifluoromethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657-36-3 | |
| Record name | 4-(Trifluoromethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Trifluoromethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Trifluoromethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the trifluoromethyl group in 4-(trifluoromethyl)piperidine for organic synthesis?
A1: The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly impact their chemical and physical properties, including their reactivity, metabolic stability, and lipophilicity. In the context of 4-(trifluoromethyl)piperidine, the CF3 group plays a crucial role in its application as a chiral building block for synthesizing more complex molecules. [] For instance, the presence of the CF3 group in the pseudo-C2 symmetric cyclic imide derived from 4-(trifluoromethyl)piperidine [] enables stereoselective aldol reactions. This selectivity arises from the steric and electronic influence of the CF3 group, directing the incoming nucleophile to a specific face of the molecule.
Q2: Can you elaborate on the structural features of molecules containing 4-(trifluoromethyl)piperidine and their relevance to crystal packing?
A2: Research indicates that molecules incorporating a 4-(trifluoromethyl)piperidine moiety tend to exhibit consistent structural features, particularly in their dihedral angles and interatomic distances. [] These features contribute to their crystal packing arrangements. For example, compounds featuring a 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]-4-(trifluoromethyl)piperidine-2,6-dione core consistently show a dihedral angle close to 87.52 degrees between the benzene ring and the planar portion of the piperidine-2,6-dione ring. [] Additionally, the farthest interatomic distances, often between chlorine and fluorine atoms, remain similar across different molecules within this class. This consistent spatial arrangement, influenced by the 4-(trifluoromethyl)piperidine unit, leads to the formation of molecular sheets stabilized by C-H...O interactions in their crystal structures. []
Q3: Is there a cost-effective and efficient method for synthesizing 4-(trifluoromethyl)piperidine hydrochloride?
A3: Yes, research has established a two-step hydrogenation method for producing 4-(trifluoromethyl)piperidine hydrochloride from 2-chloro-4-(trifluoromethyl)pyridine. [] This method boasts a high yield exceeding 80% and a product purity of 99.8% when isopropanol serves as the solvent. [] The use of soda (likely sodium carbonate or sodium bicarbonate) as an additive in the hydrogenation process plays a crucial role in optimizing the reaction, with the dosage significantly influencing the final product composition. [] This approach offers a practical and scalable synthesis of 4-(trifluoromethyl)piperidine hydrochloride, a valuable precursor for various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




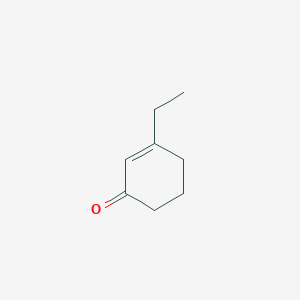
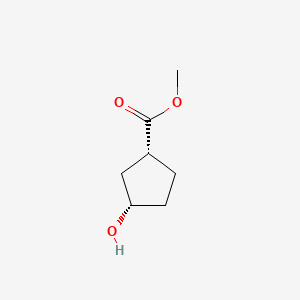
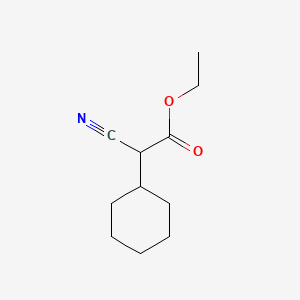


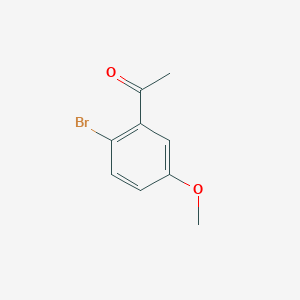

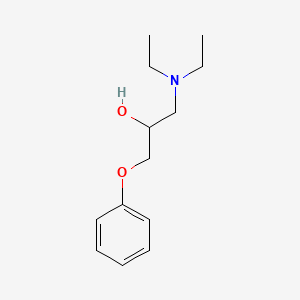
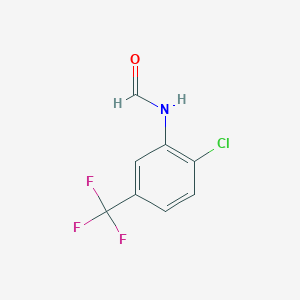
![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)
![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)
